Cas no 66758-35-8 (Trehalose-6,6'-dibehenate)

Trehalose-6,6'-dibehenate structure
Nom du produit:Trehalose-6,6'-dibehenate
Numéro CAS:66758-35-8
Le MF:C56H106O13
Mégawatts:987.43306016922
MDL:MFCD00057968
CID:826495
PubChem ID:11170611
Trehalose-6,6'-dibehenate Propriétés chimiques et physiques
Nom et identifiant
-
- 6,6'-DIBEHENOYL-ALPHA,ALPHA'-TREHALOSE
- D-(+)-trehalose 6,6''-dibehenate
- D-(+)-trehalose 6,6'-dibehenate
- [(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate
- 6-O-(1-Oxodocosyl)-alpha-D-glucopyranosyl alpha-D-glucopyranoside 6-docosanoate
- Trehalose-6,6'-dibehenate
- Trehalose 6,6'-dibehenate
- CHEMBL4070777
- MS-31841
- 22:0 TREHALOSE
- CS-0043454
- ((2R,3S,4S,5S,6S)-6-((2R,3S,4R,5S,6S)-6-(DOCOSANOYLOXYMETHYL)-3,4,5-TRIS(OXIDANYL)OXAN-2-YL)OXY-3,4,5-TRIS(OXIDANYL)OXAN-2-YL)METHYL DOCOSANOATE
- ((2R,2'R,3S,3'S,4S,4'S,5R,5'R,6R,6'R)-Oxybis(3,4,5-trihydroxytetrahydro-2H-pyran-6,2-diyl))bis(methylene) didocosanoate
- HY-112137
- Q27155858
- DTXSID30457482
- alpha-D-Glucopyranoside, 6-O-(1-oxodocosyl)-alpha-D-glucopyranosyl, 6-docosanoate
- alpha-D-Glucopyranoside,6-O-(1-oxodocosyl)-alpha-D-glucopyranosyl,6-docosanoate
- CHEBI:82287
- 66758-35-8
- Trehalose-6,6-dibehenate
- E86706
- C19190
- 672NB7JH7R
- DA-78593
-
- MDL: MFCD00057968
- Piscine à noyau: InChI=1S/C56H106O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(57)65-43-45-49(59)51(61)53(63)55(67-45)69-56-54(64)52(62)50(60)46(68-56)44-66-48(58)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-56,59-64H,3-44H2,1-2H3/t45-,46-,49-,50-,51+,52+,53-,54-,55-,56-/m1/s1
- La clé Inchi: ZLJJDBSDZSZVTF-LXOQPCSCSA-N
- Sourire: CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCCCCCCCCCCCCCCCC)O2)O)O)O)O)O)O
Propriétés calculées
- Qualité précise: 986.76334343g/mol
- Masse isotopique unique: 986.76334343g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 69
- Nombre de liaisons rotatives: 48
- Complexité: 1100
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 17
- Surface topologique des pôles: 202Ų
Propriétés expérimentales
- Dense: 1.08±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (1.5E-8 g/L) (25 ºC),
Trehalose-6,6'-dibehenate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY294063-0.25g |
2-Bromo-5-fluorobenzoyl Chloride |
66758-35-8 | >99% | 0.25g |
¥14200.0 | 2023-09-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024146-5mg |
Trehalose-6,6'-dibehenate |
66758-35-8 | 99% | 5mg |
¥768 | 2023-01-19 | |
eNovation Chemicals LLC | Y1194648-0.25g |
alpha-D-Glucopyranoside 6-O-(1-Oxodocosyl)-alpha-D-glucopyranosyl 6-Docosanoate |
66758-35-8 | >99% | 0.25g |
$1595 | 2024-07-29 | |
MedChemExpress | HY-112137-10mg |
Trehalose-6,6'-dibehenate |
66758-35-8 | ≥98.0% | 10mg |
¥6500 | 2024-07-19 | |
Aaron | AR00FF2I-250mg |
6,6'-DIBEHENOYL-ALPHA,ALPHA'-TREHALOSE |
66758-35-8 | 99% | 250mg |
$2092.00 | 2025-02-13 | |
A2B Chem LLC | AH18270-1mg |
6,6'-DIBEHENOYL-ALPHA,ALPHA'-TREHALOSE |
66758-35-8 | ≥95% | 1mg |
$73.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1194648-0.01g |
alpha-D-Glucopyranoside 6-O-(1-Oxodocosyl)-alpha-D-glucopyranosyl 6-Docosanoate |
66758-35-8 | >99% | 0.01g |
$190 | 2025-02-26 | |
eNovation Chemicals LLC | Y1194648-0.025g |
alpha-D-Glucopyranoside 6-O-(1-Oxodocosyl)-alpha-D-glucopyranosyl 6-Docosanoate |
66758-35-8 | >99% | 0.025g |
$385 | 2024-07-29 | |
Aaron | AR00FF2I-50mg |
6,6'-DIBEHENOYL-ALPHA,ALPHA'-TREHALOSE |
66758-35-8 | 99% | 50mg |
$592.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1194648-0.1g |
alpha-D-Glucopyranoside 6-O-(1-Oxodocosyl)-alpha-D-glucopyranosyl 6-Docosanoate |
66758-35-8 | >99% | 0.1g |
$990 | 2025-02-26 |
Trehalose-6,6'-dibehenate Littérature connexe
-
Xing Huang,Kaipeng Zhang,Yanli Tong,Yongsheng Zhong,Zuanguang Chen Anal. Methods 2018 10 4978
-
Hadi Farsiani,Arman Mosavat,Saman Soleimanpour,Hamid Sadeghian,Mohammad Reza Akbari Eydgahi,Kiarash Ghazvini,Mojtaba Sankian,Ehsan Aryan,Saeid Amel Jamehdar,Seyed Abdolrahim Rezaee Mol. BioSyst. 2016 12 2189
-
Xiang Luo,Qinghai Lian,Wenwei Li,Liqing Chen,Renyu Zhang,Deying Yang,Lingqiang Gao,Xiaoxiao Qi,Zhongqiu Liu,Guochao Liao Chem. Sci. 2021 12 15998
-
Changshun Hou,Bo Yi,Jieke Jiang,Yung-Fu Chang,Xi Yao Biomater. Sci. 2019 7 822
-
Rui Xue Zhang,Taksim Ahmed,Lily Yi Li,Jason Li,Azhar Z. Abbasi,Xiao Yu Wu Nanoscale 2017 9 1334
66758-35-8 (Trehalose-6,6'-dibehenate) Produits connexes
- 126-14-7(Sucrose octaacetate)
- 18031-51-1(Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside)
- 151870-74-5(Kinsenoside)
- 25168-73-4(Sucrose Stearate - 70% monostearate)
- 923512-27-0(1-cyclopentanecarbonyl-4-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 1903037-96-6((2-((Difluoromethyl)sulfonyl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone)
- 899996-42-0(4-methyl-3-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide)
- 2228921-45-5(1-(3-bromothiophen-2-yl)cyclopropylmethanol)
- 1082472-01-2(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine)
- 2377033-11-7(Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1))
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:66758-35-8)Trehalose-6,6'-dibehenate

Pureté:99%/99%/99%/99%
Quantité:5mg/10mg/25mg/50mg
Prix ($):151.0/256.0/513.0/870.0